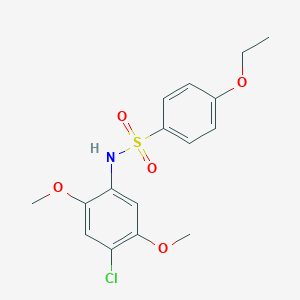
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, also known as 4C-ETS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that exhibits interesting biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves its selective inhibition of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates various intracellular signaling pathways upon binding to serotonin. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide can modulate the downstream signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including changes in behavior, perception, and cognition. In animal studies, it has been shown to induce a head-twitch response, which is a behavioral marker of 5-HT2A receptor activation. It has also been shown to affect visual perception and spatial memory in mice.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. One potential application is in the study of the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Another potential direction is in the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide and its potential applications in various fields of research.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is a promising tool for studying the role of the 5-HT2A receptor in various physiological processes. Its selective inhibition of this receptor allows researchers to modulate its activity without affecting other serotonin receptors. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in various fields of research.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to selectively inhibit the activity of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation, perception, and cognition. This makes N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide a useful tool for studying the role of serotonin in these processes.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO5S |
分子量 |
371.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO5S/c1-4-23-11-5-7-12(8-6-11)24(19,20)18-14-10-15(21-2)13(17)9-16(14)22-3/h5-10,18H,4H2,1-3H3 |
InChIキー |
UBYVPVDTVMTKIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)



![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)